molecular formula C18H13FO4 B5759235 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B5759235
M. Wt: 312.3 g/mol
InChI Key: NYZWYZWSCBOMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Flavopiridol, is a synthetic flavone that has shown promising results in scientific research. It was initially developed as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. However, recent studies have also shown its potential in treating other diseases such as HIV, Alzheimer's, and cardiovascular diseases.

Scientific Research Applications

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have investigated its potential in treating inflammatory diseases such as arthritis, colitis, and dermatitis. Mechanistically, it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .

Anticancer Properties

Studies suggest that this chromenone derivative possesses anticancer activity. It interferes with cancer cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of blood vessels that feed tumors). Researchers explore its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer .

Antioxidant Effects

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are relevant in preventing age-related diseases, neurodegenerative conditions, and cardiovascular disorders. Researchers investigate its use in dietary supplements and functional foods .

Neuroprotective Applications

Due to its ability to cross the blood-brain barrier, this compound shows promise in neuroprotection. It modulates neurotransmitter systems, reduces neuroinflammation, and enhances neuronal survival. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Bioorthogonal Chemistry

Bioorthogonal reactions enable selective labeling of biomolecules within living systems. This compound has been used in bioorthogonal click chemistry due to its stability, biocompatibility, and reactivity. Researchers employ it for site-specific labeling of proteins, nucleic acids, and lipids in live cells and organisms .

Photodynamic Therapy (PDT)

The chromenone scaffold can be modified to create photosensitizers for PDT. In PDT, light activates the photosensitizer, leading to localized cytotoxic effects in cancer cells or microbial pathogens. Researchers investigate its use in PDT for skin cancer, bacterial infections, and other localized diseases .

properties

IUPAC Name

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-16(20)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZWYZWSCBOMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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